molecular formula C8H8BrNO4 B1405601 Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate CAS No. 1427460-43-2

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate

Cat. No. B1405601
M. Wt: 262.06 g/mol
InChI Key: CWTMTQAYKMEKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is a chemical compound with the CAS Number: 1427460-43-2 . It has a molecular weight of 262.06 . The IUPAC name for this compound is methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate .


Molecular Structure Analysis

The InChI Code for “Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is 1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Application : This compound is used as an intermediate in the pharmaceutical industry .
    • Method : The synthesis of this compound involves the reaction of Methanol and 3-Bromo-5-Hydroxybenzoic Acid .
    • Outcome : The product of this reaction is “Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate”, which can be used in the synthesis of various pharmaceuticals .
  • Synthesis of Indole Derivatives

    • Application : Indole derivatives, which are prevalent in selected alkaloids, can be synthesized using this compound .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Outcome : The outcome of this synthesis is a variety of indole derivatives, which are important types of molecules in cell biology and have various biologically vital properties .
  • Biological and Sensing Applications

    • Application : A Schiff base, which has biological and sensing applications, can be synthesized using this compound .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Outcome : The outcome of this synthesis is a Schiff base with potential biological and sensing applications .

Safety And Hazards

“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTMTQAYKMEKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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